molecular formula C10H15N3O B2443218 1-(3-Methoxypyridin-4-yl)piperazine CAS No. 151140-92-0

1-(3-Methoxypyridin-4-yl)piperazine

Cat. No. B2443218
CAS RN: 151140-92-0
M. Wt: 193.25
InChI Key: KQPQNNCTSFGSCX-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-4-yl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibitors Research conducted by Romero et al. (1994) explored analogues of 1-(3-Methoxypyridin-4-yl)piperazine for inhibiting HIV-1 reverse transcriptase. This study highlighted the potential of such compounds in antiretroviral therapy for HIV/AIDS treatment (Romero et al., 1994).

  • Positron Emission Tomography Radiotracers Abate et al. (2011) discussed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with potential use as positron emission tomography (PET) radiotracers. This research is significant for its implications in oncological diagnostics and therapy (Abate et al., 2011).

  • Inhibitors of Phosphodiesterase 5 (PDE5) Hughes et al. (2010) identified a compound related to this compound that acts as an inhibitor of PDE5. This compound has applications in treating hypertension and has entered clinical trials, highlighting its potential in cardiovascular therapeutics (Hughes et al., 2010).

  • Cancer Research In cancer research, a study by Lee et al. (2013) focused on a compound structurally related to this compound, which demonstrated apoptosis-inducing properties in cancer cells. This compound also showed potential in treating drug-resistant cancer cells (Lee et al., 2013).

  • Bacterial Persisters Kim et al. (2011) researched a chemical compound related to this compound, which selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a novel approach to addressing antibiotic resistance (Kim et al., 2011).

  • Tocolytic Activity Lucky and Omonkhelin (2009) explored a compound similar to this compound for its tocolytic activity, showing significant inhibition of uterine contractions, which could have implications in obstetrics (Lucky & Omonkhelin, 2009).

  • 5-HT7 Receptor Antagonists Yoon et al. (2008) prepared compounds, including derivatives of this compound, as 5-HT7 receptor antagonists. These compounds could have potential applications in treating neurological disorders (Yoon et al., 2008).

  • Phosphoinositide-3-Kinase Inhibitors Lanman et al. (2014) researched derivatives of this compound as phosphoinositide-3-kinase inhibitors, which have potential applications in cancer therapy (Lanman et al., 2014).

  • Dopamine Uptake Inhibitors Ironside et al. (2002) developed a dopamine uptake inhibitor related to this compound, GBR-12909, which could be used for treating cocaine addiction (Ironside et al., 2002).

  • Central Nervous System Agents Wei et al. (2016) established a scalable process for a Rho kinase inhibitor structurally related to this compound, potentially beneficial for treating central nervous system disorders (Wei et al., 2016).

properties

IUPAC Name

1-(3-methoxypyridin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQNNCTSFGSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 4-(3-methoxy-4-pyridinyl)-1-piperazinecarboxylate (1.2 g, 4.7 mmol) in 50 mL of EtOH containing 1 mL of 85% hydrazine hydrate and potassium hydroxide (12 g, 210 mol) was heated to reflux for 12 h. The reaction mixture was cooled, concentrated in vacuo and the residue dissolved in EtOAc. The organic extracts were dried (brine, MgSO4), filtered and concentrated in vacuo. Silica gel chromatography (3:1:0.01 CH2Cl2 -MeOH-Et3N) of the residue gave the desired compound (0.42 g, 46%).
Name
methyl 4-(3-methoxy-4-pyridinyl)-1-piperazinecarboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

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